1-(2,2-Diethoxyethoxy)-2-methoxybenzene
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Overview
Description
1-(2,2-Diethoxyethoxy)-2-methoxybenzene is an organic compound with the molecular formula C12H18O4 It is characterized by the presence of a benzene ring substituted with a methoxy group and a diethoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethoxy)-2-methoxybenzene typically involves the reaction of 2-methoxyphenol with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene glycol to yield the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diethoxyethoxy)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-(2,2-Diethoxyethoxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Diethoxyethoxy)-2-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
- 1-(2,2-Diethoxyethoxy)-4-methylbenzene
- 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene
- 1-(2,2-Diethoxyethoxy)-2-fluorobenzene
Comparison: 1-(2,2-Diethoxyethoxy)-2-methoxybenzene is unique due to the presence of both methoxy and diethoxyethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as solubility and reactivity, compared to similar compounds. For instance, 1-(2,2-Diethoxyethoxy)-4-methylbenzene has a methyl group instead of a methoxy group, which affects its reactivity and applications .
Properties
Molecular Formula |
C13H20O4 |
---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
1-(2,2-diethoxyethoxy)-2-methoxybenzene |
InChI |
InChI=1S/C13H20O4/c1-4-15-13(16-5-2)10-17-12-9-7-6-8-11(12)14-3/h6-9,13H,4-5,10H2,1-3H3 |
InChI Key |
LAQMLBCREDCVRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=CC=CC=C1OC)OCC |
Origin of Product |
United States |
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